molecular formula C21H27ClN2O4S B2582519 methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330339-71-3

methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2582519
CAS No.: 1330339-71-3
M. Wt: 438.97
InChI Key: JCCRSCGTIYTBLX-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the ethoxybenzamido and propan-2-yl groups. Common synthetic methods include:

    Condensation Reactions: These are used to form the core structure.

    Substitution Reactions: These introduce the ethoxybenzamido and propan-2-yl groups.

    Cyclization Reactions: These are employed to form the thieno[2,3-c]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The ethoxybenzamido and thieno[2,3-c]pyridine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their biological activity.

    Benzofuro[3,2-b]pyridines: These compounds have a related structure and are used in similar applications.

Uniqueness

Methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

methyl 2-[(4-ethoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S.ClH/c1-5-27-15-8-6-14(7-9-15)19(24)22-20-18(21(25)26-4)16-10-11-23(13(2)3)12-17(16)28-20;/h6-9,13H,5,10-12H2,1-4H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCRSCGTIYTBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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